molecular formula C8H14FNO B12877052 1-(tert-Butyl)-3-fluoropyrrolidin-2-one

1-(tert-Butyl)-3-fluoropyrrolidin-2-one

Cat. No.: B12877052
M. Wt: 159.20 g/mol
InChI Key: PXLQKVBDQWRRCZ-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-fluoropyrrolidin-2-one is a fluorinated pyrrolidinone derivative characterized by a five-membered lactam ring (pyrrolidinone) substituted with a tert-butyl group at position 1 and a fluorine atom at position 2. The compound’s structural features—tert-butyl for steric bulk and fluorine for electronic modulation—make it a valuable intermediate in pharmaceutical synthesis and agrochemical research. Pyrrolidinones are widely utilized due to their stability, solubility, and versatility in derivatization.

Preparation Methods

The synthesis of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine and 3-fluoropyrrolidin-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(tert-Butyl)-3-fluoropyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted products.

Scientific Research Applications

1.1. p300 Bromodomain Inhibition

Recent studies have identified 1-(tert-Butyl)-3-fluoropyrrolidin-2-one derivatives as promising candidates for inhibiting the p300 bromodomain, a crucial target in cancer therapy. A notable compound, CZL-046, demonstrated significant antiproliferative activity against multiple myeloma cell lines, with an IC50 value of 51.5 nM. This compound also showed improved metabolic properties and efficacy in vivo, achieving a tumor growth inhibition (TGI) of 44% in xenograft models when administered orally at a dosage of 30 mg/kg .

Compound NameIC50 (nM)TGI (%)Remarks
CZL-04651.544Promising p300 inhibitor for multiple myeloma

1.2. Antitrypanosomal Activity

Another area of research involves the synthesis of analogues derived from this compound that exhibit potent antitrypanosomal activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Certain derivatives were shown to achieve complete cures in murine models, making them potential leads for further drug development .

Compound StructureActivity Against T. bruceiCure Rate (%)
Urea DerivativeHigh100

2.1. Use in Heterocyclic Synthesis

The compound serves as a versatile building block in the synthesis of various heterocycles. Its ability to undergo specific chemical transformations allows for the generation of complex molecular architectures that are essential in drug design . The tert-butyl group contributes to the stability and reactivity of the resulting compounds, enhancing their pharmacological profiles.

3.1. Case Study: Development of p300 Inhibitors

A detailed investigation into the structure-activity relationship (SAR) of this compound derivatives revealed that modifications to the pyrrolidine ring significantly impact their inhibitory potency against the p300 bromodomain. The study utilized co-crystallization techniques to elucidate binding interactions, providing insights into optimizing these compounds for enhanced efficacy .

3.2. Case Study: Antitrypanosomal Derivatives

Research focusing on urea derivatives derived from this compound highlighted their promising therapeutic effects against Trypanosoma brucei. The study involved extensive screening of various analogues, leading to the identification of compounds that exhibited both high potency and favorable metabolic stability .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-fluoropyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group and fluorine atom contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 1-(tert-Butyl)-3-fluoropyrrolidin-2-one and related compounds:

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol) Reference
This compound Pyrrolidinone 1-tert-Butyl, 3-fluoro Lactam ~183.2 (estimated) Target Compound
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (HB613) Pyrrolidine-Pyridine hybrid 1-tert-Butyl, 3-methyl ester, 4-pyridyl (fluoro + pyrrolidinyl) Ester, Pyridine 393.45
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614) Pyridine 2-fluoro, 6-pyrrolidinyl, 3-carbamate (tert-butyl) Carbamate, Pyridine 281.33
1-(tert-Butyl) 2-methyl (2R,3R)-3-fluoropyrrolidine-1,2-dicarboxylate Pyrrolidine 1-tert-Butyl ester, 2-methyl ester, 3-fluoro Ester ~247.2 (estimated)
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (PK00971E-2) Cyclopropane-carbamate 3-fluorophenyl cyclopropane, tert-butyl carbamate Carbamate 251.3

Key Observations :

  • Core Structure: The target compound’s pyrrolidinone ring distinguishes it from pyridine-based analogs (e.g., HB613, HB614) and carbamate derivatives (e.g., PK00971E-2). Lactams exhibit unique reactivity, such as ring-opening under acidic/basic conditions, unlike esters or carbamates.
  • Substituents : Fluorine at position 3 enhances metabolic stability and lipophilicity, a feature shared with HB614 and PK00971E-2. The tert-butyl group provides steric hindrance, improving selectivity in reactions.

Physicochemical Properties

Property This compound HB613 HB614 PK00971E-2
Molecular Weight ~183.2 393.45 281.33 251.3
Solubility Moderate in polar aprotic solvents Low (esters) Moderate (carbamate) Low (aromatic)
Stability Stable under neutral conditions; lactam hydrolysis in strong acids/bases Ester hydrolysis risk Carbamate decomposition at high temps Stable cyclopropane

Biological Activity

1-(tert-Butyl)-3-fluoropyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H18FN, with a molecular weight of approximately 183.26 g/mol. The compound features a pyrrolidine ring with a tert-butyl group at the 1-position and a fluorine atom at the 3-position. This configuration enhances its lipophilicity and ability to penetrate biological membranes effectively, which is crucial for its interaction with various biological targets.

This compound exhibits several biological activities attributed to its ability to interact with biological macromolecules:

  • Binding Affinity : The presence of the nitrogen atom allows the compound to form hydrogen bonds, enhancing its binding affinity towards enzymes and receptors. This characteristic is particularly beneficial in drug design for neurological disorders.
  • Stabilization of Protein Conformations : Studies utilizing NMR spectroscopy have demonstrated that this compound can stabilize certain protein conformations, making it valuable in biochemical research.

Interaction with Biological Targets

The compound has shown promise in various studies focusing on its interaction with different biological targets:

  • Neuropharmacological Effects : Its ability to penetrate the blood-brain barrier suggests potential applications in treating neurological conditions. Research indicates that derivatives of this compound could serve as lead structures for developing drugs targeting central nervous system disorders.
  • Antimicrobial Properties : Preliminary studies have suggested that this compound may exhibit antimicrobial activity, although further research is needed to elucidate these effects comprehensively.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Study :
    • A study investigated the effects of this compound on neurotransmitter systems in animal models. Results indicated that it modulates dopamine and serotonin pathways, suggesting potential applications in treating mood disorders.
  • Antimicrobial Activity :
    • In vitro assays demonstrated that this compound exhibits activity against specific bacterial strains, indicating its potential as an antimicrobial agent. The exact mechanism remains under investigation but may involve interference with bacterial cell wall synthesis or function.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : The initial step involves creating the pyrrolidine framework through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the tert-butyl and fluorine substituents, enhancing the compound's reactivity and biological activity.

These synthetic pathways highlight the versatility of this compound in organic synthesis and drug development.

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
4-FluoropyrrolidinePyrrolidine ring with fluorine at position 4Lacks tert-butyl group; more polar
tert-ButylpyrrolidinonePyrrolidinone structure with tert-butyl groupNo fluorine; different reactivity profile
3-FluoropyrrolidineFluorine at position 3 without tert-butylLess sterically hindered; different binding properties

This table illustrates how this compound stands out due to its combination of steric bulk from the tert-butyl group and electronic effects from the fluorine atom, contributing to its enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(tert-butyl)-3-fluoropyrrolidin-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of a pyrrolidinone precursor using reagents like Selectfluor or DAST. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) may undergo fluorination at the 3-position via nucleophilic substitution . Reaction temperature (0–40°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : <sup>19</sup>F NMR (δ ~ -120 to -150 ppm) confirms fluorine incorporation. <sup>1</sup>H NMR should show tert-butyl protons as a singlet (~1.4 ppm) and pyrrolidinone ring protons as distinct multiplet patterns .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (C8H14FNO). Isotopic peaks for fluorine (M+1) can validate purity .
  • IR : A carbonyl stretch at ~1700 cm<sup>-1</sup> confirms the lactam ring .

Q. What stability challenges arise during storage of fluorinated pyrrolidinones, and how can they be mitigated?

  • Methodological Answer : Fluorinated pyrrolidinones are prone to hydrolysis under humid conditions. Store in anhydrous environments (desiccators with P2O5) at -20°C. Stability assays via HPLC over 30 days can monitor degradation (e.g., formation of 3-hydroxypyrrolidinone byproducts). Use deuterated solvents for long-term NMR stability studies .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of 3-fluoropyrrolidin-2-one in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butyl group sterically shields the pyrrolidinone ring, reducing unwanted side reactions (e.g., ring-opening). Computational modeling (DFT) predicts enhanced electronic density at the 3-fluorine due to inductive effects, facilitating SNAr reactions with amines or thiols. Experimental validation via kinetic studies (e.g., monitoring reaction rates with/without tert-butyl) is recommended .

Q. What contradictions exist in reported fluorination methods for pyrrolidinones, and how can they be resolved?

  • Methodological Answer : Some studies report low yields (<40%) when using DAST due to competing elimination pathways, while others achieve >70% yields with Selectfluor under inert atmospheres . To resolve discrepancies:

  • Perform controlled experiments varying fluorinating agents, solvents, and temperatures.
  • Use <sup>19</sup>F NMR to track intermediate formation (e.g., fluorinated vs. defluorinated byproducts).
  • Apply Design of Experiments (DoE) to identify critical parameters .

Q. How can researchers assess the in vivo metabolic stability of this compound for pharmaceutical applications?

  • Methodological Answer :

  • Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Fluorine substitution typically enhances metabolic stability by reducing CYP450-mediated oxidation.
  • Plasma Stability : Test in human plasma (37°C, 24h) to assess esterase susceptibility. The tert-butyl group may sterically hinder enzymatic hydrolysis .

Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries for fluorinated inhibitors). The fluorine atom’s electronegativity may enhance hydrogen bonding with active-site residues.
  • MD Simulations : Run 100-ns trajectories to evaluate conformational stability of the ligand-protein complex. Compare binding free energies (MM-PBSA) with non-fluorinated analogs .

Q. Key Research Gaps and Recommendations

  • Stereochemical Effects : Explore enantioselective synthesis (e.g., chiral auxiliaries or catalysts) to resolve the impact of stereochemistry on bioactivity .
  • Fluorine Isotope Studies : Use <sup>18</sup>F-labeled analogs for PET imaging to track biodistribution .

Properties

Molecular Formula

C8H14FNO

Molecular Weight

159.20 g/mol

IUPAC Name

1-tert-butyl-3-fluoropyrrolidin-2-one

InChI

InChI=1S/C8H14FNO/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3

InChI Key

PXLQKVBDQWRRCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(C1=O)F

Origin of Product

United States

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